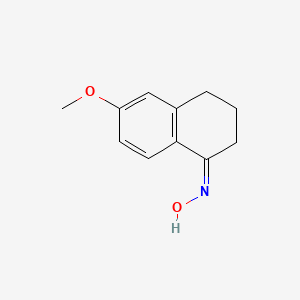
(E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is also known by its IUPAC name, (1Z)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone oxime . This compound is characterized by its methoxy group attached to a tetrahydronaphthalene ring, which is further linked to a hydroxylamine group.
Vorbereitungsmethoden
The synthesis of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine typically involves the reaction of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one with hydroxylamine hydrochloride under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization.
Analyse Chemischer Reaktionen
N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the oxime group to an amine group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide may yield a nitroso compound, while reduction with sodium borohydride will produce an amine.
Wissenschaftliche Forschungsanwendungen
N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine can be compared with other similar compounds, such as:
6-Methoxy-1,2,3,4-tetrahydronaphthalene: This compound lacks the hydroxylamine group and is primarily used as an intermediate in organic synthesis.
1,2,3,4-Tetrahydronaphthalen-1-ylidene)hydroxylamine: This compound lacks the methoxy group and has different chemical properties and reactivity.
The presence of both the methoxy and hydroxylamine groups in N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine makes it unique and versatile for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
(NZ)-N-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C11H13NO2/c1-14-9-5-6-10-8(7-9)3-2-4-11(10)12-13/h5-7,13H,2-4H2,1H3/b12-11- |
InChI-Schlüssel |
QEPLWBMPKVIAOH-QXMHVHEDSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)/C(=N\O)/CCC2 |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=NO)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-2'-chloro-9,9'-spirobi[fluorene]](/img/structure/B13647504.png)
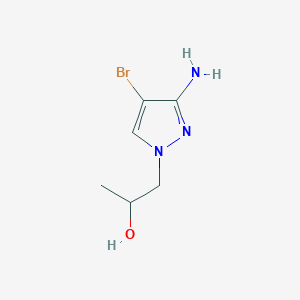
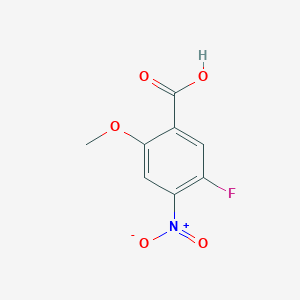

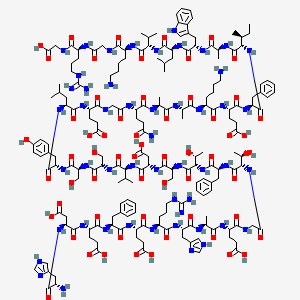

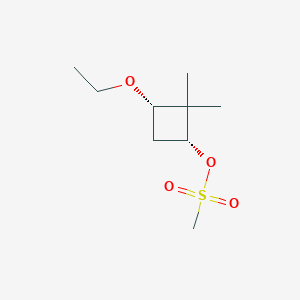

![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13647560.png)





